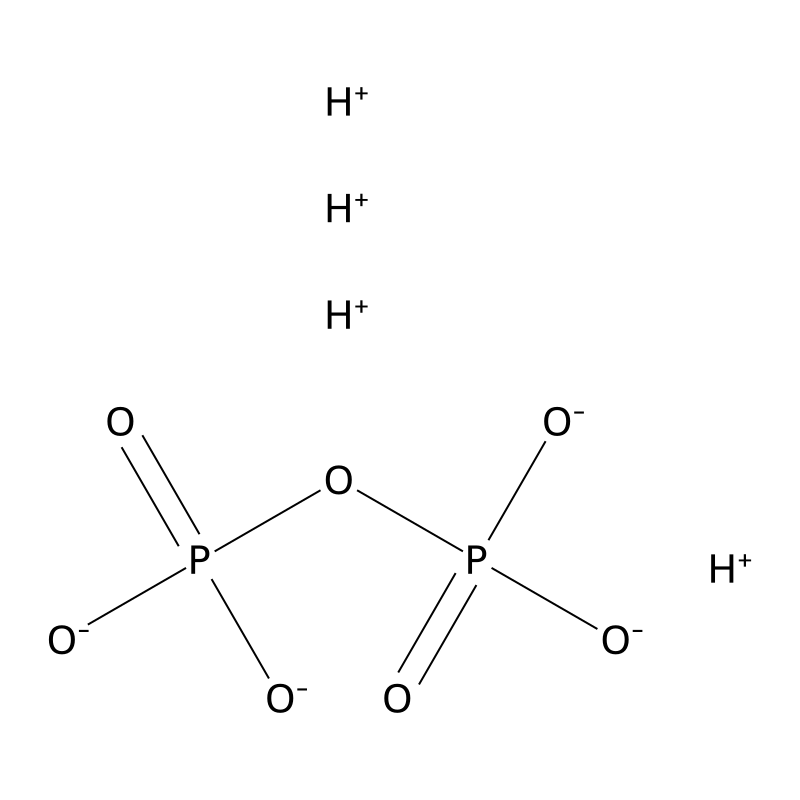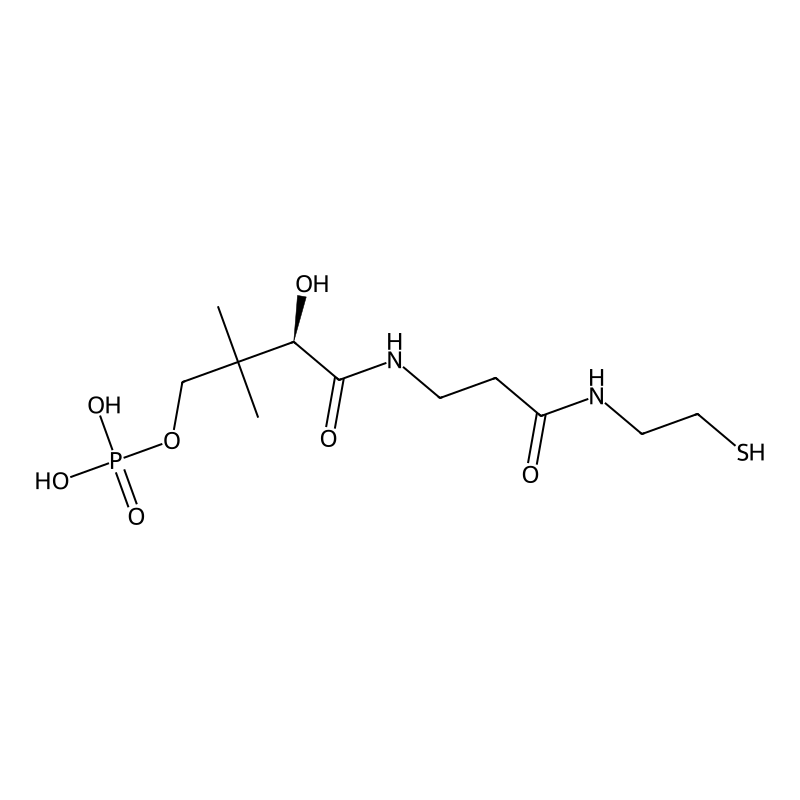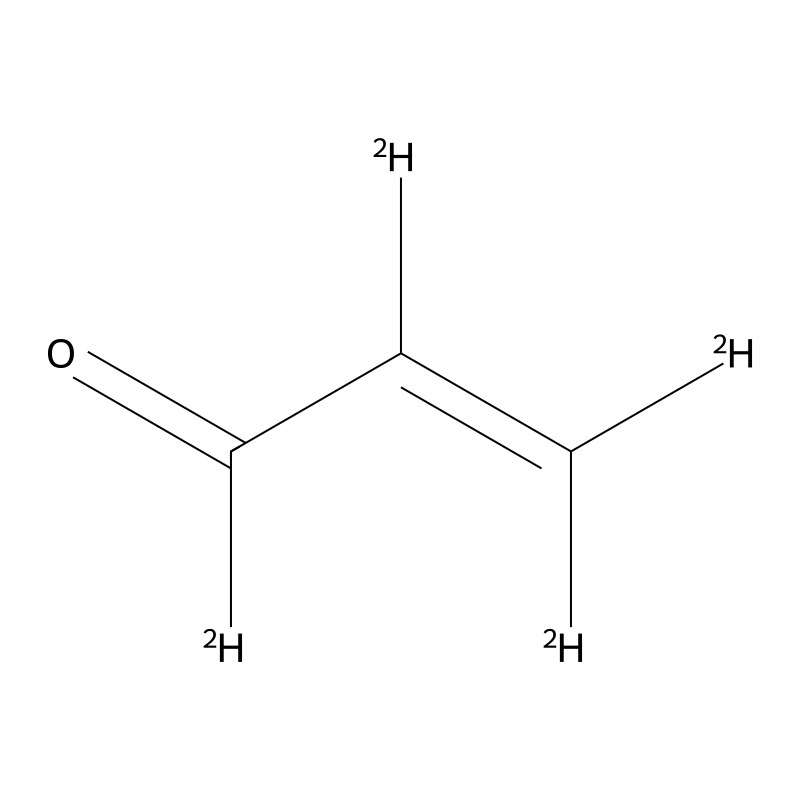Pyrophosphoric acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Biochemistry and Cell Biology:
- Energy source: Pyrophosphate serves as a crucial energy source for certain microorganisms, particularly in the absence of other readily available energy sources. It can be utilized by enzymes for ATP (adenosine triphosphate) synthesis, a critical molecule in cellular energy transfer .
- Signaling pathways: Pyrophosphate plays a role in various cellular signaling pathways by regulating the activity of specific enzymes. Its hydrolysis can activate or deactivate certain protein kinases, influencing cellular processes like cell division, differentiation, and migration .
Analytical Chemistry:
- Chelating agent: Pyrophosphoric acid can form complexes with metal ions, making it a valuable tool for separating and analyzing them. This property is particularly useful in environmental and food science research for analyzing trace metal content in samples .
- Buffer: Pyrophosphoric acid can act as a buffer solution, maintaining a constant pH in certain experimental settings. This is crucial for maintaining stability and activity of biological molecules during analysis .
Material Science:
- Synthesis of materials: Pyrophosphoric acid can be used as a precursor or reactant in the synthesis of various materials like glasses, ceramics, and flame retardants. Its ability to form condensed phosphates contributes to the desired properties of these materials .
- Electrolyte in fuel cells: Pyrophosphoric acid shows promise as an electrolyte in proton exchange membrane fuel cells due to its high conductivity and thermal stability. Research is ongoing to optimize its performance and efficiency in this application .
Pyrophosphoric acid, chemically represented as H₄P₂O₇, is an inorganic compound known for its colorless and odorless characteristics. It is a viscous liquid at room temperature and is soluble in water, diethyl ether, and ethyl alcohol. The compound crystallizes in two polymorphic forms that melt at 54.3 °C and 71.5 °C, respectively . Pyrophosphoric acid is recognized as a tetraprotic acid, meaning it can donate four protons (H⁺) in solution, with distinct pKa values: 0.85, 1.96, 6.60, and 9.41 . Its anions, salts, and esters are collectively referred to as pyrophosphates.
In biological systems, pyrophosphate plays a crucial role in energy metabolism. It acts as a phosphate donor in various reactions, transferring a phosphate group to other molecules. This transfer of a high-energy phosphate group from pyrophosphate to other molecules provides the energy needed to drive cellular processes []. A well-studied example is the breakdown of glucose for energy production, where pyrophosphate donates a phosphate group to initiate the reaction cycle.
- Deprotonation Reactions:
- (pKa = 0.85)
- (pKa = 1.96)
- (pKa = 6.60)
- (pKa = 9.41)
These reactions indicate the compound's ability to exist in various protonated forms depending on the pH of the solution .
- Hydrolysis:
- In aqueous solutions, pyrophosphoric acid hydrolyzes to form phosphoric acid:
- In aqueous solutions, pyrophosphoric acid hydrolyzes to form phosphoric acid:
- Thermal Decomposition:
- When heated, pyrophosphoric acid can dehydrate to form orthophosphoric acid:
- When heated, pyrophosphoric acid can dehydrate to form orthophosphoric acid:
Pyrophosphoric acid plays a role in biological systems primarily through its derivatives, such as adenosine triphosphate and adenosine diphosphate. These compounds are crucial for energy transfer within cells. Pyrophosphate acts as a substrate for various enzymatic reactions and is involved in metabolic pathways critical for cellular functions .
Pyrophosphoric acid can be synthesized through several methods:
- Dehydration of Orthophosphoric Acid:
Heating orthophosphoric acid results in the formation of pyrophosphoric acid along with water: - Reaction with Phosphoryl Chloride:
A more complex method involves the reaction of phosphoric acid with phosphoryl chloride: - Ion Exchange from Sodium Pyrophosphate:
This method utilizes sodium pyrophosphate as a precursor to generate pyrophosphoric acid through ion exchange processes .
Pyrophosphoric acid has various applications across different fields:
- Chemical Industry: It serves as an intermediate in the production of phosphates and phosphoric acids.
- Biochemistry: Used in the synthesis of nucleotides and nucleic acids.
- Pharmaceuticals: Acts as an ingredient in certain radiopharmaceuticals for imaging bone and cardiovascular abnormalities .
- Agriculture: Employed as a fertilizer component due to its phosphorus content.
Research indicates that certain compounds can affect the absorption of pyrophosphoric acid:
- Calcium Compounds: Calcium acetate and calcium carbonate have been shown to reduce the absorption of pyrophosphoric acid, potentially decreasing its efficacy .
Interactions with other substances may lead to significant changes in bioavailability and effectiveness in therapeutic applications.
Several compounds share similarities with pyrophosphoric acid, particularly within the phosphate family. Below is a comparison highlighting their unique features:
| Compound | Chemical Formula | Unique Features |
|---|---|---|
| Orthophosphoric Acid | H₃PO₄ | Monoprotic; primary source of phosphorus; widely used in fertilizers |
| Triphosphoric Acid | H₅P₃O₁₀ | Contains three phosphate groups; important for energy transfer mechanisms |
| Sodium Pyrophosphate | Na₄P₂O₇ | Salt form of pyrophosphoric acid; used as a food additive and buffering agent |
| Calcium Pyrophosphate | Ca₂P₂O₇ | Involved in biological mineralization processes; associated with certain diseases |
Pyrophosphoric acid stands out due to its tetraprotic nature and its role as an intermediate in various biochemical processes, making it essential for both industrial applications and biological functions .
Physical Description
Solid
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Melting Point
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 33 of 113 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 80 of 113 companies with hazard statement code(s):;
H302 (47.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant
Other CAS
33943-49-6
14000-31-8
Wikipedia
Mitoxantrone
Dates
Hsiao et al. Automatic policing of biochemical annotations using genomic correlations. Nature Chemical Biology, doi: 10.1038/nchembio.266, published online 22 November 2009 http://www.nature.com/naturechemicalbiology








